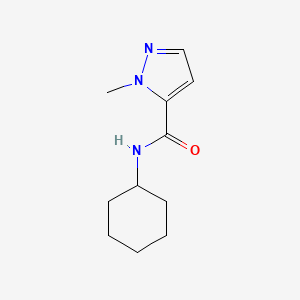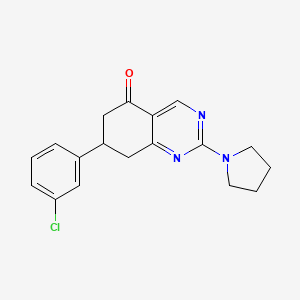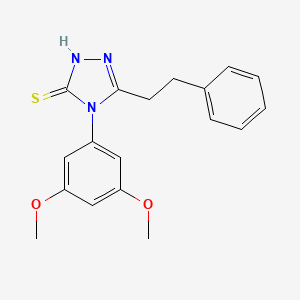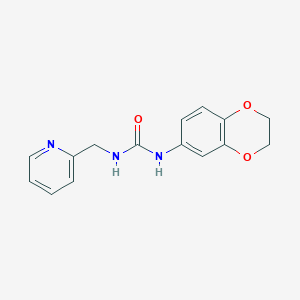
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity.
Mecanismo De Acción
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. By blocking the activation of the NMDA receptor, this compound reduces the influx of calcium ions into the neuron, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain perception, improve cognitive function, and protect against neurodegeneration. It has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its function without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. Additionally, this compound can have off-target effects at high concentrations, which can complicate interpretation of results.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide and its applications in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, future research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, this compound, or this compound, is a selective antagonist of the NMDA receptor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including reducing pain perception, improving cognitive function, and protecting against neurodegeneration. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for investigating the function of NMDA receptors and their role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been widely used in scientific research to study the role of NMDA receptors in the brain. It has been shown to be a potent and selective antagonist of the NMDA receptor, which allows researchers to investigate the function of this receptor in various physiological and pathological processes. This compound has been used in studies of synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-10(7-8-12-14)11(15)13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXILZNEFVXMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)
![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)
![1-(4-ethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777276.png)
![1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4777283.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4777288.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide](/img/structure/B4777296.png)
![8-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4777302.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4777309.png)
![ethyl 4-methyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4777316.png)

![methyl {[5-(4-ethyl-5-methyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4777321.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B4777330.png)
